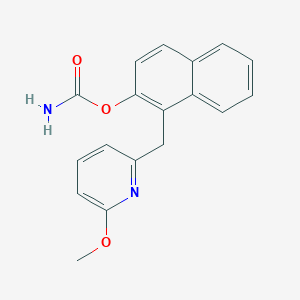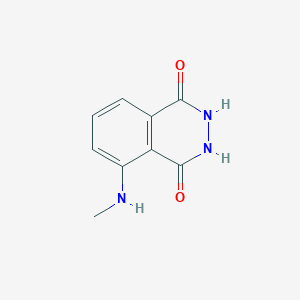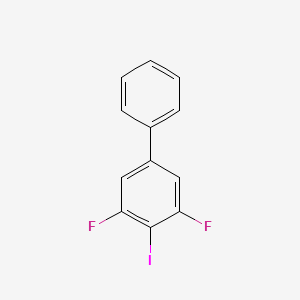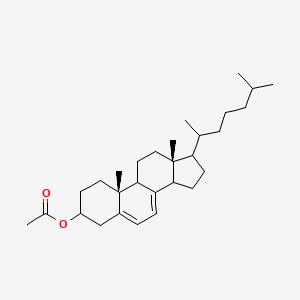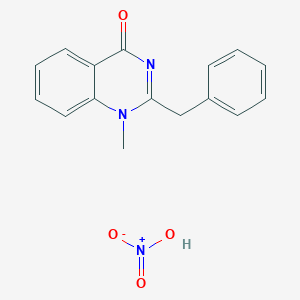
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. The nitrate form of this compound suggests it may have unique properties or enhanced solubility compared to its non-nitrate counterpart.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-1-methylquinazolin-4(1H)-one nitrate typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Methylation: Methylation of the nitrogen atom can be carried out using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions might yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone oxides, while reduction could produce quinazolinone amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-Benzyl-1-methylquinazolin-4(1H)-one nitrate would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to changes in cellular processes or chemical reactions.
類似化合物との比較
Similar Compounds
2-Benzylquinazolin-4(1H)-one: Lacks the methyl and nitrate groups.
1-Methylquinazolin-4(1H)-one: Lacks the benzyl and nitrate groups.
Quinazolin-4(1H)-one: The parent compound without any substitutions.
Uniqueness
2-Benzyl-1-methylquinazolin-4(1H)-one nitrate is unique due to the presence of both benzyl and methyl groups, as well as the nitrate moiety. These substitutions can significantly alter its chemical and biological properties compared to similar compounds.
特性
分子式 |
C16H15N3O4 |
|---|---|
分子量 |
313.31 g/mol |
IUPAC名 |
2-benzyl-1-methylquinazolin-4-one;nitric acid |
InChI |
InChI=1S/C16H14N2O.HNO3/c1-18-14-10-6-5-9-13(14)16(19)17-15(18)11-12-7-3-2-4-8-12;2-1(3)4/h2-10H,11H2,1H3;(H,2,3,4) |
InChIキー |
QZXIIEAYTXBZOV-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CC3=CC=CC=C3.[N+](=O)(O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


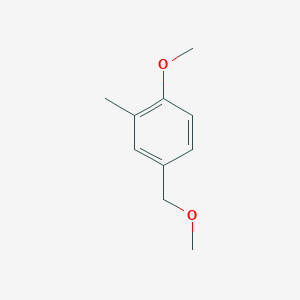
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)
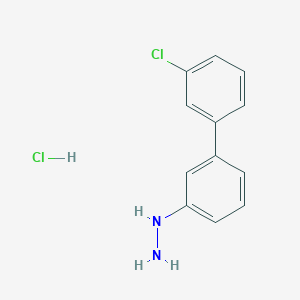
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

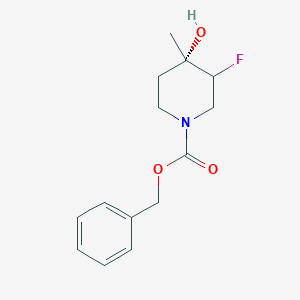
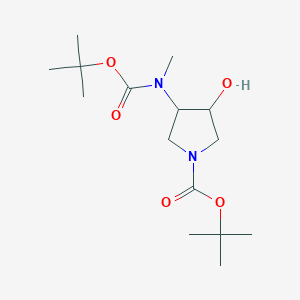
![1-[6-Chloro-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridin-2-yl]ethanol](/img/structure/B14771225.png)
